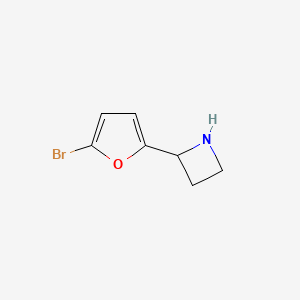

2-(5-Bromofuran-2-yl)azetidine

Description

Contextual Significance of Azetidine (B1206935) Scaffolds in Molecular Design

Azetidines, saturated four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable building blocks in modern molecular design. acs.orgrsc.orgmagtech.com.cnrsc.org Historically overshadowed by their five- and six-membered counterparts, azetidines are now appreciated for the unique structural and physicochemical properties they impart to larger molecules. The inherent ring strain of approximately 25.4 kcal/mol makes them more reactive than less strained rings like pyrrolidines, yet stable enough for practical handling, unlike the more labile aziridines. rsc.org

In the realm of medicinal chemistry, the incorporation of an azetidine scaffold can lead to improved metabolic stability, solubility, and bioavailability of drug candidates. semanticscholar.org This has led to their inclusion in a number of approved pharmaceuticals. rsc.org Furthermore, the rigid, three-dimensional nature of the azetidine ring can provide a fixed orientation for substituents, which is crucial for optimizing interactions with biological targets. rsc.org

Role of Substituted Furan (B31954) Moieties in Heterocyclic Chemistry

Furan and its derivatives are fundamental components of heterocyclic chemistry, found in a vast array of natural products and biologically active compounds. The furan ring is considered an aromatic system, which influences its chemical behavior. iust.ac.ir Substituted furans are key intermediates in the synthesis of more complex molecules.

The presence of a bromine atom, as in 5-bromofuran derivatives, offers a versatile handle for a variety of chemical transformations. Halogenated heterocycles are common precursors in cross-coupling reactions, allowing for the introduction of diverse functional groups. uzh.chnih.gov Specifically, the carbon-bromine bond on the furan ring can be activated for reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Rationale for Investigating the 2-(5-Bromofuran-2-yl)azetidine Architecture

The specific architecture of this compound, which directly links the C-2 position of the azetidine ring to the C-2 position of a 5-bromofuran moiety, presents a compelling subject for chemical investigation. This structure combines the desirable properties of the azetidine scaffold with the synthetic versatility of the bromofuran unit.

The rationale for investigating this particular compound is threefold:

Novelty and Unexplored Chemical Space: The direct linkage of these two heterocycles at these specific positions represents a novel molecular framework that is not well-documented in the scientific literature.

Potential for Derivatization: The bromine atom serves as a key site for post-synthetic modification, allowing for the creation of a library of derivatives with potentially diverse biological activities or material properties.

Probing Synthetic Methodologies: The synthesis of this target molecule presents a challenge that can drive the development and application of new synthetic methods for the construction of 2-heteroaryl azetidines.

Given the absence of direct literature on this compound, the following sections will explore its probable chemical characteristics and potential synthetic pathways based on established principles of organic chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C7H8BrNO |

|---|---|

Molecular Weight |

202.05 g/mol |

IUPAC Name |

2-(5-bromofuran-2-yl)azetidine |

InChI |

InChI=1S/C7H8BrNO/c8-7-2-1-6(10-7)5-3-4-9-5/h1-2,5,9H,3-4H2 |

InChI Key |

PGFVFTGJTUZWMS-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC1C2=CC=C(O2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 5 Bromofuran 2 Yl Azetidine and Its Key Intermediates

Strategies for the Construction of the Azetidine (B1206935) Ring System

Intramolecular Cyclization Approaches

Intramolecular cyclization is a cornerstone in the synthesis of azetidines. This approach involves the formation of a carbon-nitrogen bond within a single molecule that is pre-organized with a nucleophilic nitrogen atom and an electrophilic carbon center at appropriate positions to favor the 4-exo-tet cyclization pathway.

One of the most traditional and widely used methods for constructing the azetidine ring is through the intramolecular S_N2 reaction of a γ-amino compound bearing a leaving group. nih.govfrontiersin.org In this approach, a 3-amino-1-halopropane or a related substrate undergoes cyclization upon treatment with a base. The nitrogen atom acts as the nucleophile, displacing a leaving group such as a halide (Br, Cl) or a sulfonate ester (mesylate, tosylate) from the γ-carbon. nih.govfrontiersin.org

The successful synthesis of the target molecule, 2-(5-Bromofuran-2-yl)azetidine, via this method would likely commence with a precursor such as 1-(5-bromofuran-2-yl)-3-aminopropan-1-ol. This intermediate could be synthesized from 5-bromofuran-2-carbaldehyde. The hydroxyl group of the amino alcohol would then be converted into a good leaving group, setting the stage for the intramolecular cyclization.

| Precursor Type | Leaving Group (X) | Base | General Product |

| γ-Amino Halide | Cl, Br, I | K₂CO₃, NaH | N-substituted Azetidine |

| γ-Amino Mesylate | OMs | Et₃N, DBU | N-substituted Azetidine |

| γ-Amino Tosylate | OTs | K₂CO₃, Cs₂CO₃ | N-substituted Azetidine |

A key consideration in this synthetic route is the potential for competing elimination reactions. However, by carefully selecting the reaction conditions, such as the base and solvent, the desired cyclization can be favored. For instance, the use of bulky bases can sometimes suppress the competing elimination pathway.

Reductive cyclization of imines provides another pathway to the azetidine core. bham.ac.uk This method typically involves a γ-haloalkyl-imine, which upon reduction of the imine C=N double bond, generates a secondary amine that can subsequently undergo intramolecular cyclization. bham.ac.uk The reduction and cyclization can often be performed in a one-pot fashion. For example, treatment of a γ-haloalkyl-imine with a reducing agent like sodium borohydride (B1222165) in a protic solvent can lead to the formation of the N-substituted azetidine in high yield. bham.ac.uk

To apply this to the synthesis of this compound, one could envision the preparation of an imine from a primary amine and a γ-halo-ketone bearing the 5-bromofuran-2-yl group. Subsequent reduction would then furnish the desired azetidine.

Another variant is the electroreductive intramolecular cross-coupling of imines with alkoxycarbonyl compounds, which can yield azetidin-2-ones, versatile precursors to azetidines. acs.org

| Substrate | Reducing Agent | Key Transformation | Ref. |

| γ-Haloalkyl-imine | Sodium borohydride | Imine reduction followed by intramolecular S_N2 cyclization | bham.ac.uk |

| Aromatic α-iminoester | Electroreduction (TMSCl) | Reductive coupling of imine and ester groups | acs.org |

A more recent and highly regioselective method for azetidine synthesis is the intramolecular aminolysis of epoxy amines. nih.govfrontiersin.org Research has demonstrated that Lewis acids, particularly lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), can effectively catalyze the intramolecular ring-opening of cis-3,4-epoxy amines to produce 3-hydroxyazetidines in high yields. nih.govfrontiersin.orgnih.gov This reaction proceeds via a C3-selective aminolysis, which is a favored 4-exo-tet cyclization. nih.gov

This methodology has been shown to be tolerant of a wide range of functional groups, including those that are sensitive to acid or are Lewis basic. nih.govfrontiersin.org The synthesis of 2-(5-Bromofuran-2-yl)-3-hydroxyazetidine, a direct precursor to the target compound, could be envisioned starting from a cis-epoxy amine derived from a 5-bromofuran-2-yl-substituted allylic alcohol. The stereochemistry of the epoxy amine precursor is crucial, as the corresponding trans-isomers tend to undergo a 5-endo-tet cyclization to form pyrrolidines. nih.gov

| Catalyst | Substrate | Key Features | Yield (%) | Ref. |

| La(OTf)₃ | cis-3,4-Epoxy amine | High regioselectivity for azetidine formation, tolerance of various functional groups. | High | nih.govfrontiersin.org |

| La(OTf)₃ | Styrene oxide-type 3,4-epoxy amine | C3-selective aminolysis proceeds even with a benzylic C4 position. | High | nih.gov |

Cycloaddition Reactions

Cycloaddition reactions offer a powerful and convergent approach to the synthesis of cyclic compounds, including the strained azetidine ring system. These reactions involve the direct formation of the ring from two or more unsaturated molecules.

The [2+2]-cycloaddition is a prominent method for constructing four-membered rings. In the context of azetidine synthesis, the most well-known example is the Staudinger synthesis, which involves the cycloaddition of a ketene (B1206846) and an imine to form a β-lactam (azetidin-2-one). mdpi.com These β-lactams are valuable intermediates that can be subsequently reduced to the corresponding azetidines using reducing agents like diborane (B8814927) or lithium aluminum hydride. acs.org To synthesize this compound, one could utilize an imine derived from 5-bromofuran-2-carbaldehyde in a Staudinger reaction, followed by reduction of the resulting β-lactam.

Another important class of [2+2]-cycloadditions is the aza Paternò-Büchi reaction, which is the photochemical [2+2] cycloaddition of an imine and an alkene. rsc.orgspringernature.com This reaction, often mediated by visible light, can produce highly functionalized azetidines. springernature.com The use of furan (B31954) as the alkene component in such reactions has been reported, suggesting a potential route to 2-(furan-2-yl)azetidine (B1438199) derivatives. rsc.org By extension, a suitably protected 5-bromofuran could potentially serve as the alkene partner in a cycloaddition with an appropriate imine to construct the desired heterocyclic core.

Furthermore, the cycloaddition of imines with allenoates, catalyzed by amines, and the reaction between terminal alkynes and imines can also lead to the formation of azetidines or their unsaturated precursors, azetines, which can be reduced to azetidines. magtech.com.cnnih.gov

| Reaction Type | Reactants | Intermediate/Product | Key Features | Ref. |

| Staudinger Synthesis | Imine + Ketene | β-Lactam (Azetidin-2-one) | Forms C-C and C-N bonds in one step; β-lactam can be reduced to azetidine. | mdpi.com |

| Aza Paternò-Büchi Reaction | Imine + Alkene | Azetidine | Photochemical reaction, can be mediated by visible light; allows for diverse functionalization. | rsc.orgspringernature.com |

| Lewis Acid Catalyzed | Iminopyruvate + Alkyne | 2-Azetine | Stepwise [2+2] cycloaddition; azetine can be reduced to azetidine. | nih.gov |

[3+1]-Cycloadditions

The [3+1]-cycloaddition strategy offers a convergent approach to the azetidine core by combining a three-atom component with a single-atom synthon. In the context of synthesizing this compound, this could involve the reaction of an appropriately substituted azomethine ylide or a related three-atom component with a carbene or carbene equivalent.

A plausible route would utilize an imine derived from 5-bromofuran-2-carbaldehyde as the precursor to the three-atom component. For instance, N-metalated azomethine ylides, generated from imines, can react with carbenoids. While specific examples for 5-bromofurfural-derived imines are not prevalent, the general reactivity is established. The reaction of iminiodifluoromethanides, generated from difluorocarbene and N-benzylidene amines, with electron-deficient alkenes to yield pyrrolidine (B122466) derivatives showcases the utility of related intermediates in cycloadditions. spbu.ru A [3+1] variant of this reactivity could potentially be developed.

Another conceptual approach involves the reaction of donor-acceptor aziridines with isocyanides, catalyzed by a chiral Lewis acid, which has been shown to produce exo-imido azetidines. While this provides an azetidine, the required substitution pattern for the target molecule would necessitate a furan-substituted aziridine (B145994) precursor.

A more direct, albeit formally different, cycloaddition is the 1,3-dipolar cycloaddition of azomethine ylides with carbonyl dipolarophiles, which yields oxazolidines. nih.gov Although this does not directly form an azetidine, the underlying principles of generating and reacting ylides derived from imines are relevant.

| Precursor Type | Reagent | Product Type | Plausibility for Target Synthesis |

| Imine from 5-bromofurfural | Carbene/Carbenoid | This compound | High, based on general principles |

| Furan-substituted aziridine | Isocyanide | Functionalized Azetidine | Moderate, requires specific precursor |

Ring Expansion Reactions of Aziridine Precursors

The ring expansion of aziridines presents a powerful method for accessing the azetidine core, leveraging the release of strain from the three-membered ring. This strategy is particularly useful as substituted aziridines can often be synthesized with high stereocontrol.

A viable precursor for the synthesis of this compound would be a 2-(5-bromofuran-2-yl)aziridine derivative. A general route to such aziridines involves the reaction of guanidinium (B1211019) ylides with aldehydes, such as 5-bromofuran-2-carbaldehyde. clockss.org The resulting aziridine-2-carboxylate (B8329488) can then undergo ring expansion. For example, a study has shown that an aziridine with a furan-2-yl substituent can be prepared with a 95% yield. clockss.org

The ring expansion of aziridine-2-carboxylates can be achieved through various methods. One reported method involves the reaction with oxalyl chloride, which converts 3-alkylaziridine-2-carboxylic acids into 2-azetidinones (β-lactams) in a stereospecific manner with high yields. scispace.com This β-lactam could then be reduced to the target azetidine.

Lewis acid-catalyzed cycloaddition of aziridines with isocyanates is another ring expansion strategy that yields imidazolidin-2-ones. bioorg.org While this does not directly produce an azetidine, it demonstrates the reactivity of the aziridine ring towards expansion. A more direct one-carbon ring expansion of N-tosylaziridines can be achieved using dimethylsulfoxonium methylide, which has been successfully applied to the synthesis of N-tosylazetidines.

| Aziridine Precursor | Reagent | Intermediate/Product | Key Features |

| 2-(Furan-2-yl)aziridine-2-carboxylate | Oxalyl Chloride | 4-(Furan-2-yl)azetidin-2-one | Stereospecific, high yield scispace.com |

| N-Alkylaziridine-2-carboxylate | N-Alkyl Isocyanate | Imidazolidin-2-one | Ring expansion product researchgate.net |

| N-Tosylaziridine | Dimethylsulfoxonium methylide | N-Tosylazetidine | One-carbon ring expansion |

Transformations from Azetidin-2-ones (β-Lactams)

The conversion of readily accessible azetidin-2-ones (β-lactams) into azetidines is a cornerstone of azetidine synthesis. This approach is divided into the formation of the β-lactam ring and its subsequent reduction.

The reduction of the amide carbonyl group in an azetidin-2-one (B1220530) provides a direct route to the corresponding azetidine. A key intermediate for the target molecule would be 4-(5-Bromofuran-2-yl)azetidin-2-one . The reduction of N-substituted azetidin-2-ones to N-substituted azetidines is typically efficient and can be achieved with various reducing agents. acs.org

Commonly used reagents include diborane in tetrahydrofuran, lithium aluminum hydride (LiAlH₄), and alanes in ether. acs.org These reductions generally proceed in good yield and, importantly, retain the stereochemistry of the substituents on the ring. acs.org The choice of reducing agent can be critical to avoid reduction of other functional groups, such as the bromo-substituent on the furan ring.

| Reducing Agent | Substrate | Product | Typical Conditions |

| Diborane (B₂H₆) | N-Substituted Azetidin-2-one | N-Substituted Azetidine | Tetrahydrofuran acs.org |

| Lithium Aluminum Hydride (LiAlH₄) | N-Substituted Azetidin-2-one | N-Substituted Azetidine | Ether acs.org |

| Alanes | N-Substituted Azetidin-2-one | N-Substituted Azetidine | Ether, often more efficient acs.org |

The Staudinger cycloaddition, a [2+2] reaction between a ketene and an imine (Schiff base), is the most general method for synthesizing β-lactams. wikipedia.org To produce the key intermediate, 4-(5-bromofuran-2-yl)azetidin-2-one, one would react a suitable ketene with an imine derived from 5-bromofuran-2-carbaldehyde.

The imine can be formed by the condensation of 5-bromofuran-2-carbaldehyde with a primary amine. This imine is then reacted with a ketene, which can be generated in situ from an acyl chloride and a tertiary amine like triethylamine. wikipedia.orgresearchgate.net For example, the reaction of chloroacetyl chloride with imines in the presence of a base is a known method to produce 3-chloro-azetidin-2-ones. nih.gov A study has specifically reported the cyclization of imines formed from furan-2-carbaldehyde and substituted heterocyclic amines by reaction with chloroacetyl chloride (using chloro-methylene chloride as stated in the abstract, likely a typo for chloroacetyl chloride) in 1,4-dioxane (B91453) to yield 4-(furan-2-yl)-azetidin-2-one derivatives. researchgate.net This provides a strong precedent for the feasibility of this approach for the bromo-substituted analogue.

The stereochemical outcome of the Staudinger reaction can be influenced by the electronic properties of the substituents on both the ketene and the imine. organic-chemistry.org

| Imine Precursor | Ketene Source | Product | Key Reaction |

| 5-Bromofuran-2-carbaldehyde + Primary Amine | Acyl Chloride + Triethylamine | 4-(5-Bromofuran-2-yl)azetidin-2-one | Staudinger Cycloaddition wikipedia.orgresearchgate.net |

| Furan-2-carbaldehyde + Aminopyridine | Chloroacetyl Chloride | 4-(Furan-2-yl)-1-(pyridin-4-yl)-azetidine-2-one | Staudinger Cycloaddition researchgate.net |

Strain-Release Functionalization Strategies

Modern synthetic strategies have capitalized on the high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) to drive the formation of functionalized azetidines. bris.ac.uknih.govnih.gov These reactions involve the opening of the strained central C-N bond by a nucleophile or an electrophile.

For the synthesis of this compound, a plausible approach would involve the generation of a furyl nucleophile, such as 2-lithio-5-bromofuran or the corresponding Grignard reagent, and its reaction with a suitable ABB precursor. The addition of organometallic reagents to ABBs, often activated by an electrophile, can lead to the formation of 3-substituted azetidines. While this typically functionalizes the C3 position, modifications of this strategy could potentially lead to C2-functionalized products.

Alternatively, a strain-release driven Friedel-Crafts spirocyclization has been reported for ABB-tethered (hetero)aryls, leading to azetidine spiro-tetralins. bris.ac.uknih.gov This highlights the ability to use heteroaromatic systems in strain-release reactions, suggesting that a furan ring could be incorporated through a similar strategy, although the specific substitution pattern of the target molecule would require a non-spirocyclization variant.

| Strained Precursor | Reagent | Product Type | Driving Force |

| 1-Azabicyclo[1.1.0]butane (ABB) | Organometallic Nucleophile (e.g., Furyl-Li) | Functionalized Azetidine | Ring Strain Release nih.gov |

| ABB-tethered Heteroaryl | Lewis/Brønsted Acid | Spirocyclic Azetidine | Strain-Release Spirocyclization bris.ac.uknih.gov |

Photochemical Modification of Azetidine-2-carboxylic Acids

Photochemical methods offer unique pathways for the construction and modification of heterocyclic rings. The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for synthesizing azetidines. rsc.orgnih.gov

In the context of the target molecule, an imine derived from 5-bromofuran-2-carbaldehyde could be reacted with an alkene under photochemical conditions. rsc.org The success of such reactions often depends on the electronic properties of the imine and its ability to absorb light and reach an excited state. Recent advances have enabled visible-light-mediated aza Paternò-Büchi reactions, making the method more accessible and tolerant of various functional groups. nih.gov

Another photochemical strategy involves the modification of azetidine-2-carboxylic acids. While direct photochemical modification to introduce a bromofuran group is not well-documented, photocatalytic decarboxylation of N-acyl-azetidine-2-carboxylic acids can generate an α-amino radical at the C2 position. nih.gov This radical could then potentially be coupled with a suitable bromofuran-containing fragment, although this would represent a novel application of the methodology. The biosynthesis of azetidine-2-carboxylic acid itself involves the cyclization of S-adenosylmethionine (SAM), a process that has been studied at a molecular level. nih.gov

| Photochemical Method | Precursors | Potential Product | Key Features |

| Aza Paternò-Büchi Reaction | Imine from 5-bromofurfural + Alkene | This compound | Direct [2+2] cycloaddition rsc.orgnih.gov |

| Photocatalytic Decarboxylation | N-Acyl-azetidine-2-carboxylic acid + Bromofuran derivative | This compound | Radical-based C-C bond formation nih.gov |

Synthesis using (2-Bromoethyl)sulfonium Triflate

A notable method for the synthesis of azetidines involves the use of (2-bromoethyl)sulfonium triflate. organic-chemistry.orgbris.ac.ukbristol.ac.ukthieme-connect.com This approach offers a mild and efficient route to form the four-membered azetidine ring from readily available starting materials. organic-chemistry.orgbris.ac.ukbristol.ac.ukthieme-connect.com The reaction typically proceeds by the cyclization of arylglycine derivatives. organic-chemistry.orgbris.ac.ukbristol.ac.uk

The general procedure involves the reaction of an N-protected arylglycine ester with (2-bromoethyl)sulfonium triflate in a suitable solvent, such as dichloromethane (B109758), in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). bristol.ac.ukthieme-connect.com The reaction mixture is typically heated to reflux to drive the cyclization. bristol.ac.ukthieme-connect.com The proposed mechanism involves the in situ generation of a vinylsulfonium salt from the triflate and base. Nucleophilic addition of the amino ester to the vinylsulfonium salt forms a ylide intermediate, which, after proton transfer and intramolecular nucleophilic attack, yields the desired azetidine ring. bristol.ac.ukthieme-connect.com

Optimization studies have shown that the choice of base and solvent can significantly impact the reaction yield. bristol.ac.ukthieme-connect.com For instance, DBU in refluxing dichloromethane has been identified as an effective combination for this transformation. bristol.ac.ukthieme-connect.com This methodology has demonstrated a relatively broad scope with respect to the aryl substituents on the glycine (B1666218) derivative, accommodating electron-rich, electron-deficient, and sterically hindered groups. organic-chemistry.org

Table 1: Reaction Conditions for Azetidine Synthesis using (2-Bromoethyl)sulfonium Triflate

| Starting Material | Reagent | Base | Solvent | Temperature | Yield | Reference |

| N-protected arylglycine ester | (2-Bromoethyl)sulfonium triflate | DBU | Dichloromethane | Reflux | Good to high | bristol.ac.ukthieme-connect.com |

Approaches for the Synthesis and Functionalization of the Bromofuran Moiety

The synthesis of the 5-bromo-2-furyl component is a critical step. Several methods can be employed for the bromination of the furan ring and its subsequent functionalization.

Direct Bromination of Furan

Direct bromination of furan is a common method to introduce a bromine atom onto the furan ring. pharmaguideline.com However, the reaction can be vigorous and lead to polyhalogenated products. pharmaguideline.com To achieve monobromination, milder conditions are necessary. For example, bromination of furan with N-bromosuccinimide (NBS) or using bromine in dioxane or dimethylformamide (DMF) at low temperatures (e.g., -5°C) can selectively yield 2-bromofuran. pharmaguideline.com The presence of an electron-withdrawing group at the 2-position of the furan ring directs bromination to the 5-position. pharmaguideline.com The use of reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has also been shown to be effective for the bromination of furan-containing natural products, sometimes providing excellent yields of the desired brominated product. nih.govresearchgate.net

Ortho-Metalation and Subsequent Bromination

Directed ortho-metalation (DoM) provides a regioselective method for the functionalization of aromatic and heteroaromatic rings. youtube.comacs.org In the context of furan, a directing group at the 2-position can facilitate deprotonation at the 3-position with a strong base like butyllithium. However, for the synthesis of 2-substituted-5-bromofurans, a different strategy is required. One could envision a scenario where a directing group at the 2-position facilitates metalation at the 5-position. Alternatively, if the 2-position is already substituted, direct metalation at the 5-position can be achieved, followed by quenching with an electrophilic bromine source such as 1,2-dibromoethane (B42909) or hexachloroethane (B51795) to introduce the bromine atom.

Diels-Alder/Bromination/Retro-Diels-Alder Sequences

The Diels-Alder reaction of furan and its derivatives is a well-established process. rsc.orgyoutube.comresearchgate.netyoutube.comnih.gov This reversible reaction can be used as a protecting strategy for the furan ring during other chemical transformations. A potential synthetic sequence could involve the Diels-Alder reaction of furan with a suitable dienophile to form a cycloadduct. Subsequent bromination of the adduct, potentially at a specific position, followed by a retro-Diels-Alder reaction would regenerate the furan ring, now bearing a bromine substituent. The conditions for the retro-Diels-Alder reaction, typically thermal, need to be carefully controlled to favor the desired product. rsc.orgresearchgate.net The endo/exo selectivity of the initial Diels-Alder reaction and the regioselectivity of the bromination step are crucial considerations in this approach. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions of Bromofurans

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govrsc.orgnih.govurl.eduyoutube.com Once a bromofuran is synthesized, it can be further functionalized using various palladium-catalyzed reactions. For instance, Suzuki, Stille, or Sonogashira couplings can be employed to introduce diverse substituents at the position bearing the bromine atom. nih.govresearchgate.net These reactions typically involve the coupling of the bromofuran with an organoboron, organotin, or terminal alkyne reagent, respectively, in the presence of a palladium catalyst and a suitable base. nih.govresearchgate.net This approach is highly versatile and allows for the late-stage diversification of the bromofuran moiety.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions of Bromofurans

| Coupling Reaction | Coupling Partner | Catalyst | Conditions | Product | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | Base, Solvent, Heat | Aryl-furan | nih.govresearchgate.net |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Base, Solvent, Heat | Alkynyl-furan | nih.govresearchgate.net |

Convergent and Divergent Synthesis Strategies for the Hybrid Compound

The assembly of the final this compound can be approached through either a convergent or a divergent strategy.

A convergent synthesis would involve the separate synthesis of the 2-azetidine and the 5-bromofuran moieties, followed by their coupling in a final step. For example, a pre-formed azetidine derivative with a suitable functional group at the 2-position could be coupled with a 5-bromofuran derivative. This might involve a nucleophilic substitution or a cross-coupling reaction.

A divergent synthesis would start from a common intermediate that is then elaborated to form both the azetidine and the bromofuran rings. For instance, one could start with a furan derivative that already contains a precursor to the azetidine ring. Subsequent bromination of the furan ring and cyclization to form the azetidine ring would lead to the target molecule. Another divergent approach could involve starting with a molecule containing the azetidine ring and then constructing the bromofuran moiety onto it.

Integration of Azetidine and Bromofuran Scaffolds

The direct integration of a pre-synthesized azetidine ring with a 5-bromofuran moiety represents a primary strategy for the formation of this compound. This can be conceptualized through the reaction of a nucleophilic azetidine derivative with an electrophilic bromofuran. A plausible approach involves the generation of a 2-metalloazetidine species, such as an azetidin-2-yl-zinc or -lithium reagent, which can then undergo a cross-coupling reaction with a suitable 2-halofuran, such as 2,5-dibromofuran (B110504).

Alternatively, the synthesis can commence from azetidin-2-ones, which serve as versatile precursors to furan derivatives. For instance, a 1-phenyl-4-substituted-azetidin-2-one can react with appropriate ketones to form 2-(1-anilinoalkyl)but-2-enolides. These intermediates can subsequently be converted into furan derivatives through reduction, for example, with diisobutylaluminium hydride. rsc.org While this specific route leads to furan formation from an azetidinone, it highlights the chemical compatibility and potential for interconversion between these heterocyclic systems.

A more direct integration would involve the nucleophilic addition of an azetidine to an activated bromofuran derivative. For example, the reaction of a protected azetidine with 5-bromofuran-2-carbaldehyde could form an alcohol intermediate, which would then require further functionalization and cyclization to yield the desired 2-substituted azetidine.

| Reactant 1 | Reactant 2 | Proposed Reaction Type | Key Conditions |

| N-Protected 2-lithioazetidine | 2,5-Dibromofuran | Cross-coupling | Palladium or Nickel catalyst, low temperature |

| N-Protected azetidine | 5-Bromofuran-2-carbaldehyde | Nucleophilic addition | Basic or acidic catalysis |

| 4-Substituted-1-phenylazetidin-2-one | Ketone | Aldol-type condensation | Strong base (e.g., LDA) |

This table presents hypothetical reaction pathways based on established chemical principles for the integration of azetidine and bromofuran scaffolds.

Coupling Reactions Involving Halogenated Furan Derivatives

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a powerful means to connect the halogenated furan ring with the azetidine moiety. A key intermediate for such reactions is a halogenated furan derivative, with 5-bromofuran-2-carbaldehyde and 2,5-dibromofuran being prominent examples. nih.gov

One of the most widely employed methods is the Suzuki-Miyaura cross-coupling reaction. This reaction would involve the coupling of a 2-azetidinylboronic acid or ester with a halogenated furan. While the synthesis of 2-azetidinylboronic esters can be challenging, alternative coupling partners have been developed. For instance, organosilanolates have been shown to be effective nucleophilic partners in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides. nih.gov This suggests a viable route where a 2-azetidinylsilanolate could be coupled with 2,5-dibromofuran.

Another relevant coupling strategy is the Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides. A potential pathway could involve the synthesis of 2-ethynylazetidine, which would then be coupled with 2,5-dibromofuran under palladium-copper catalysis. Subsequent transformation of the alkyne linker would be necessary to afford the target compound.

The Heck reaction, which couples alkenes with aryl halides, could also be envisioned. The reaction of a protected 2-vinylazetidine with 2,5-dibromofuran could lead to a styrenyl-type intermediate, which would then require reduction to form the final product.

| Coupling Reaction | Azetidine Component | Halogenated Furan Component | Catalyst System | Typical Solvent |

| Suzuki-Miyaura | 2-Azetidinylboronic acid/ester | 2,5-Dibromofuran | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Toluene, Dioxane |

| Hiyama | 2-Azetidinylsilanolate | 2,5-Dibromofuran | Pd(t-Bu₃P)₂ | THF, Dioxane |

| Sonogashira | N-Protected 2-ethynylazetidine | 2,5-Dibromofuran | PdCl₂(PPh₃)₂, CuI, Amine base | THF, DMF |

| Heck | N-Protected 2-vinylazetidine | 2,5-Dibromofuran | Pd(OAc)₂, Ligand (e.g., P(o-tol)₃) | DMF, Acetonitrile |

This table outlines potential cross-coupling strategies for the synthesis of this compound, with representative reagents and conditions.

Multi-Component Reactions Towards the Target Compound

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. nih.gov While a specific MCR for the direct synthesis of this compound is not prominently described, existing MCR methodologies for azetidine synthesis can be adapted.

A plausible MCR strategy could involve a [2+2] cycloaddition reaction. The key components would be an imine, formed in situ from 5-bromofuran-2-carbaldehyde and a suitable amine, and an alkene or a ketene equivalent. The Staudinger synthesis, a [2+2] cycloaddition between an imine and a ketene, is a classic method for the synthesis of β-lactams (azetidin-2-ones). mdpi.com The resulting β-lactam could then be reduced to the corresponding azetidine.

More advanced MCRs for azetidine synthesis have been developed. For example, functionalized azetidines can be prepared through copper-catalyzed multicomponent reactions of terminal alkynes, sulfonyl azides, and carbodiimides. organic-chemistry.org Adapting such a reaction would require a furan-substituted alkyne as one of the components.

Another approach could be a five-component reaction (5CR), which has been demonstrated for the synthesis of various heterocyclic systems. nih.gov A hypothetical 5CR for the target compound might involve 5-bromofuran-2-carbaldehyde, an amine, an isocyanide, and another component that provides the remaining two carbons of the azetidine ring, all brought together in a one-pot process.

| MCR Type | Component 1 | Component 2 | Component 3 | Intermediate/Product Type |

| Staudinger Cycloaddition | Imine (from 5-bromofuran-2-carbaldehyde and amine) | Ketene (from an acyl chloride) | - | β-Lactam (Azetidin-2-one) |

| Aza-Paternò-Büchi | Imine (from 5-bromofuran-2-carbaldehyde and amine) | Alkene | - | Azetidine |

| Copper-catalyzed MCR | Furan-substituted alkyne | Sulfonyl azide | Carbodiimide | Functionalized azetidine |

This table illustrates potential multi-component reaction strategies that could be adapted for the synthesis of this compound.

Chemical Reactivity and Mechanistic Investigations of 2 5 Bromofuran 2 Yl Azetidine

Reactivity Profiles of the Azetidine (B1206935) Ring

General principles of azetidine reactivity are well-established in organic chemistry. The inherent ring strain of the four-membered ring makes it susceptible to various transformations. However, without specific studies on 2-(5-Bromofuran-2-yl)azetidine, any discussion would be purely hypothetical and not based on scientific evidence for this specific compound.

Nucleophilic Attack and Ring-Opening Pathways

No literature is available describing the nucleophilic ring-opening of this compound.

Ring-Expansion Reactions

There are no published reports on the ring-expansion reactions of this compound.

Radical Reactions and Strain Influence

The influence of the bromofuran moiety on the radical reactions of the azetidine ring in this specific compound has not been investigated.

Reactivity as a Chiral Ligand or Building Block in Asymmetric Synthesis

There is no information on the use of this compound as a chiral ligand or building block in asymmetric synthesis.

Reactivity of the Bromofuran Moiety

While the reactivity of bromofurans is a known area of study, the specific context of this reactivity within the this compound framework has not been documented.

Halogen-Metal Exchange Reactions

No studies have been found that detail halogen-metal exchange reactions on this compound.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

The presence of a bromine atom on the furan (B31954) ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon bonds and introducing molecular complexity.

Suzuki-Miyaura Coupling: This reaction pairs the bromofuran moiety with a boronic acid or ester in the presence of a palladium catalyst and a base. This method is highly versatile for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups at the 5-position of the furan ring. The choice of catalyst, such as Pd(dppf)Cl2 or Pd(PPh3)4, and base, like potassium carbonate, can significantly influence reaction efficiency and yield. researchgate.netnih.gov For instance, the coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids using Pd(PPh3)4 and K3PO4 has been shown to produce the corresponding 2-(bromomethyl)-5-aryl-thiophenes in moderate to excellent yields. nih.gov Similarly, 2-(4-bromophenyl)benzofuran (B12281498) undergoes efficient Suzuki coupling with arylboronic acids in the presence of a palladium(II) complex catalyst. mdpi.com

Sonogashira Coupling: This reaction facilitates the formation of a C(sp)-C(sp2) bond by coupling the bromofuran with a terminal alkyne. wikipedia.org This is typically achieved using a palladium catalyst, a copper(I) co-catalyst, and a mild base. libretexts.org The Sonogashira reaction is instrumental in the synthesis of conjugated enynes and arylalkynes. libretexts.org Copper-free variations exist to prevent the undesired homocoupling of alkynes (Glaser coupling). wikipedia.orgresearchgate.net The reaction conditions, including the choice of palladium catalyst and the presence or absence of a copper co-catalyst, are crucial for achieving high yields and selectivity. libretexts.orgresearchgate.net

Negishi Coupling: In this reaction, an organozinc reagent is coupled with the bromofuran substrate in the presence of a palladium or nickel catalyst. nih.gov Negishi coupling is known for its high functional group tolerance and the ability to form C(sp3)-C(sp2), C(sp2)-C(sp2), and C(sp)-C(sp2) bonds. nih.govorgsyn.org This method offers an alternative to Suzuki and Sonogashira couplings, particularly when the corresponding organoboron or organotin reagents are unstable or difficult to prepare.

Table 1: Comparison of Cross-Coupling Reactions for Functionalizing this compound

| Reaction | Coupling Partner | Key Reagents | Bond Formed (at furan C5) |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester (R-B(OR)2) | Pd catalyst, Base | C-C (Aryl, Alkyl, etc.) |

| Sonogashira | Terminal alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | C-C (Alkynyl) |

| Negishi | Organozinc reagent (R-ZnX) | Pd or Ni catalyst | C-C (Aryl, Alkyl, etc.) |

Electrophilic Aromatic Substitution on the Furan Ring

The furan ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution. pearson.compearson.com However, the presence of the bromine atom at the 5-position deactivates the ring towards electrophilic attack compared to unsubstituted furan. The directing effect of the substituents (the bromo and azetidinyl groups) will influence the position of further substitution. Generally, electrophilic substitution on furan occurs preferentially at the C2 (or α) position due to the greater stability of the resulting cationic intermediate. pearson.compearson.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The reaction proceeds via a two-step mechanism: attack of the electrophile by the aromatic ring to form a resonance-stabilized carbocation (Wheland intermediate), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The first step is typically the rate-determining step. lumenlearning.com

Oxidative Cleavage and Related Transformations

The furan ring can be susceptible to oxidative cleavage, a transformation that can be synthetically useful for accessing dicarbonyl compounds. organicreactions.orgdntb.gov.uaresearchgate.net This reaction can be initiated by various oxidizing agents. The oxidation of furans can lead to the formation of reactive intermediates, such as epoxides or cis-enediones, which can then be trapped by nucleophiles. nih.gov In some cases, the furan ring can act as a masked carboxylic acid functionality, being converted to a carboxylic acid upon complete oxidative degradation. organicreactions.orgdntb.gov.ua The mechanism of metabolic cleavage of a furan ring has been proposed to proceed through direct cleavage to form an unsaturated aldehyde, rather than through hydroxylation at the 5-position. nih.gov

Interplay of Ring Strain and Functional Group Reactivity

The azetidine ring possesses significant ring strain (approximately 26 kcal/mol), which is a driving force for its reactivity. rsc.orgresearchwithrutgers.com This inherent strain makes the four-membered ring susceptible to nucleophilic attack, leading to ring-opening reactions. bham.ac.uk The reactivity of the azetidine in this compound is influenced by the electronic nature of the furan substituent. The electron-withdrawing character of the bromofuran ring can affect the nucleophilicity of the azetidine nitrogen. Conversely, the azetidine ring can influence the reactivity of the furan moiety. The stability and reactivity of the entire molecule are a delicate balance between the strain of the azetidine ring and the aromaticity of the furan ring. rsc.orgresearchwithrutgers.com

Mechanistic Studies of Key Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. For the synthesis of azetidines, several methods have been developed, including the reductive cyclization of γ-haloalkyl-imines. bham.ac.uk Mechanistic studies of cross-coupling reactions involving similar heterocyclic systems have elucidated the catalytic cycles for Suzuki, Sonogashira, and Negishi reactions, highlighting the roles of the palladium catalyst, ligands, and other additives. For instance, in the Suzuki-Miyaura reaction, the generally accepted mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net Similarly, detailed mechanisms for the Sonogashira and Negishi couplings have been proposed. wikipedia.orgnih.gov Mechanistic investigations into the synthesis of azetidine derivatives have also been conducted, for example, through the refluxing of a Schiff-base with an aromatic aldehyde. jmchemsci.com

Spectroscopic Characterization and Structural Analysis Methodologies

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic properties of novel compounds. researchgate.net For 2-(5-Bromofuran-2-yl)azetidine, DFT methods such as B3LYP with a basis set like 6-311++G(d,p) can be used to optimize the molecular geometry and compute key electronic descriptors. researchgate.net

These calculations yield information on the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The electrostatic potential (ESP) map reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is critical for understanding intermolecular interactions. For instance, the nitrogen and oxygen atoms are expected to be regions of negative potential, while the hydrogen on the azetidine (B1206935) nitrogen is a site of positive potential. researchgate.net

Table 1: Calculated Electronic Properties of this compound This table presents theoretical data representative of what would be obtained from DFT calculations.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.8 Debye | Measures overall polarity of the molecule |

| Total Energy | -2150 Hartree | Ground state energy of the optimized geometry |

Conformational Analysis of the Azetidine Ring

The four-membered azetidine ring is not planar and exists in puckered conformations to relieve ring strain. The degree of puckering and the preferred conformation are influenced by the nature and position of its substituents. For this compound, the bulky bromofuran group at the C2 position significantly impacts the ring's geometry.

Computational conformational analysis can map the potential energy surface of the ring puckering. The puckering is typically described by a puckering amplitude (q) and a phase angle (φ). It is expected that the substituent will preferentially occupy an equatorial position to minimize steric hindrance with the atoms of the azetidine ring. This would lead to a stable, non-planar conformation. The presence of the nitrogen atom and the C2 substituent breaks the symmetry, resulting in a specific twisted or envelope conformation being energetically favored over others.

Reaction Pathway Analysis and Transition State Modeling

The synthesis of this compound can be modeled computationally to understand the reaction mechanism and identify potential energy barriers. A plausible synthetic route could involve the reaction of 5-bromo-2-furaldehyde (B32451) with a suitable three-carbon amine precursor, followed by cyclization to form the azetidine ring.

Computational modeling of this pathway would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the starting materials and the final product.

Transition State Searching: Identifying the highest energy point along the reaction coordinate for each step of the mechanism. This structure is known as the transition state.

Energy Profile Mapping: Connecting the reactants, transition states, intermediates, and products to create a potential energy diagram for the entire reaction.

This analysis helps in determining the rate-limiting step of the synthesis and can provide insights into how reaction conditions (catalyst, solvent) might influence the reaction outcome. nsf.gov

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in structure-based drug design. For this compound, docking studies can be performed against various protein targets to model its potential intermolecular interactions, exclusive of any claims about its biological effectiveness.

The process involves placing the flexible ligand into the binding site of a rigid protein structure and evaluating the binding affinity using a scoring function, such as the GlideScore (GScore). ijper.org Key interactions that contribute to the binding affinity include:

Hydrogen Bonding: The NH group of the azetidine ring can act as a hydrogen bond donor, while the furan's oxygen atom can act as an acceptor.

Pi-Pi Stacking: The aromatic furan (B31954) ring can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine (PHE) or tyrosine (TYR) in the protein's active site. ijper.org

Halogen Bonding: The bromine atom on the furan ring can form halogen bonds with electron-donating atoms in the protein backbone or side chains.

Table 2: Representative Molecular Docking Results for this compound with a Hypothetical Protein Kinase This table illustrates the type of data generated from a molecular docking simulation.

| Parameter | Value/Description |

|---|---|

| Target Protein PDB ID | e.g., 4O2B |

| Docking Score (GScore) | -8.5 kcal/mol |

| Key Interacting Residues | LYS76, LEU132, TYR134, ASP184 |

| Types of Interactions | Hydrogen bond with ASP184 (azetidine NH); Pi-pi stacking with TYR134 (furan ring) |

These studies help to understand the structural basis of ligand recognition at a molecular level. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) for Structural Analogs

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with a particular property. nih.gov For analogs of this compound, a QSAR model could be developed to predict a specific physicochemical or biochemical property without referencing any clinical efficacy.

The process involves calculating a set of molecular descriptors for each analog. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or topological (e.g., connectivity indices). A statistical method, such as multiple linear regression (MLR), is then used to create an equation linking these descriptors to the property of interest.

The predictive power of a QSAR model is assessed using statistical metrics such as the coefficient of determination (R²) and the cross-validated R² (Q²). A robust model can then be used to predict the properties of new, unsynthesized analogs, guiding the design of compounds with desired characteristics. nih.gov

Table 3: Example of a QSAR Model for a Series of Azetidine Analogs This table shows the statistical parameters used to validate a hypothetical QSAR model.

| Statistical Parameter | Value | Interpretation |

|---|---|---|

| R² (Coefficient of Determination) | 0.92 | 92% of the variance in the property is explained by the model |

| Q² (Cross-validated R²) | 0.85 | Indicates good internal predictive ability |

| R²_pred (External Validation) | 0.75 | Indicates good predictive ability for an external test set |

Prediction of Spectroscopic Properties

Computational chemistry can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are crucial for structure elucidation.

NMR Spectroscopy: Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, one can calculate the ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared to a reference standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental spectra and confirm the chemical structure.

IR Spectroscopy: The vibrational frequencies of the molecule can also be calculated. Each calculated frequency corresponds to a specific vibrational mode, such as the N-H stretch of the azetidine ring, C-Br stretch, or C-O-C stretches within the furan ring. This predicted IR spectrum provides a vibrational fingerprint of the molecule.

Table 4: Predicted Spectroscopic Data for this compound This table provides examples of theoretically predicted spectroscopic values.

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| ¹H NMR | Azetidine NH proton | ~2.5 - 3.5 ppm |

| ¹³C NMR | Azetidine C2 carbon | ~65 - 75 ppm |

| IR | N-H stretch | ~3350 cm⁻¹ |

| IR | C-Br stretch | ~550 - 650 cm⁻¹ |

Derivatization and Scaffold Exploration for Advanced Materials and Chemical Probes

Synthesis of Substituted Azetidines from 2-(5-Bromofuran-2-yl)azetidine

The secondary amine of the azetidine (B1206935) ring in this compound serves as a primary site for derivatization. Standard N-functionalization reactions can be employed to introduce a wide array of substituents, thereby modulating the compound's physicochemical properties. The synthesis of N-substituted azetidines is a well-established field, with numerous methods applicable to this scaffold. researchgate.netorganic-chemistry.org

Common strategies for the substitution of the azetidine nitrogen include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents in the presence of a base can introduce simple or complex alkyl chains.

N-Acylation: Treatment with acid chlorides or anhydrides yields the corresponding amides, introducing carbonyl functionalities.

N-Arylation: Copper- or palladium-catalyzed cross-coupling reactions with aryl halides can be used to attach various aromatic and heteroaromatic rings. organic-chemistry.org

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent provides access to a diverse range of N-benzyl and related derivatives.

These transformations allow for the systematic modification of the molecule's properties, which is a crucial aspect of developing lead-like libraries for drug discovery. nih.gov The introduction of different functional groups on the azetidine nitrogen can influence solubility, lipophilicity, and metabolic stability.

| Reaction Type | Reagents | General Product Structure |

| N-Alkylation | R-X (Alkyl Halide), Base | N-Alkyl-2-(5-bromofuran-2-yl)azetidine |

| N-Acylation | RCOCl (Acid Chloride), Base | N-Acyl-2-(5-bromofuran-2-yl)azetidine |

| N-Arylation | Ar-X (Aryl Halide), Catalyst | N-Aryl-2-(5-bromofuran-2-yl)azetidine |

| Reductive Amination | RCHO (Aldehyde), Reducing Agent | N-Alkyl-2-(5-bromofuran-2-yl)azetidine |

Functionalization of the Bromofuran Ring

The 5-bromo substituent on the furan (B31954) ring is a key functional handle for a variety of metal-catalyzed cross-coupling reactions. This allows for the introduction of carbon-carbon and carbon-heteroatom bonds, significantly expanding the structural diversity of derivatives. The furan ring itself is an important five-membered heterocycle found in many biologically active compounds. nih.govyoutube.com

Key functionalization reactions at the C-Br bond include:

Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters to form new C-C bonds, attaching aryl or vinyl groups.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to introduce alkynyl moieties.

Heck Coupling: Palladium-catalyzed reaction with alkenes.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form N-arylated products.

Stille Coupling: Palladium-catalyzed reaction with organostannanes.

These reactions are fundamental in modern organic synthesis and provide reliable pathways to elaborate the bromofuran core into more complex structures. For example, coupling with various (hetero)arylboronic acids can generate a library of bi-aryl compounds with potential applications in medicinal chemistry. The reactivity of the bromofuran moiety makes it a versatile platform for building complex molecules.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Moiety |

| Suzuki | R-B(OH)₂ | Pd(PPh₃)₄, Base | 5-Aryl/Vinyl-furan |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base | 5-Alkynyl-furan |

| Buchwald-Hartwig | R₂NH | Pd catalyst, Ligand, Base | 5-(Dialkylamino)-furan |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | 5-Aryl/Vinyl-furan |

Preparation of Complex Heterocyclic Systems Featuring the Azetidine-Furan Motif

The dual functionality of this compound enables its use in constructing more intricate heterocyclic systems, such as spirocyclic and fused-ring structures. These scaffolds are of significant interest in medicinal chemistry as they introduce three-dimensional complexity, which can lead to improved biological activity and properties. enamine.net

Spirocyclic scaffolds, where two rings share a single atom, are increasingly utilized in drug design to explore new chemical space. nih.govnih.gov Starting from this compound, the synthesis of spirocyclic systems could be envisioned through multi-step sequences. One potential strategy involves the functionalization of the azetidine nitrogen with a tether containing a reactive group. Subsequent intramolecular cyclization onto one of the azetidine ring carbons could generate the spirocyclic core. Accessing such compounds often requires the synthesis of densely functionalized azetidine intermediates. nih.gov The development of novel methods to create spirocyclic azetidines is an active area of research, as these structures can act as bioisosteres for other common heterocyclic rings. nih.gov

Fused ring systems containing an azetidine ring are another important class of complex heterocycles. researchgate.netresearchgate.net A hypothetical route to a fused system from this compound could involve a reaction sequence that forms a new ring connecting the azetidine and furan moieties. For instance, an intramolecular Heck reaction could be designed by first N-alkylating the azetidine with a terminal alkene. Subsequent palladium-catalyzed cyclization between the bromo-position of the furan and the tethered alkene could, in principle, yield a novel fused heterocyclic system. The synthesis of such strained, polycyclic structures remains a synthetic challenge but offers access to unique molecular frameworks. researchgate.net

Application as a Building Block in Organic Synthesis

This compound is a quintessential building block, a molecule designed to be incorporated into a larger, more complex structure. nih.govresearchgate.net Its utility stems from the presence of two distinct and orthogonally reactive functional groups: the azetidine's secondary amine and the bromofuran's carbon-bromine bond.

Azetidine Moiety: The azetidine ring is a "bioisostere" of other cyclic amines like pyrrolidine (B122466) and piperidine (B6355638) but with distinct properties. Its strained four-membered ring imparts a unique three-dimensional geometry to molecules. bham.ac.ukbristol.ac.uk Incorporating this motif can improve pharmacokinetic properties such as solubility and metabolic stability. nih.gov The secondary amine provides a convenient attachment point for linking the scaffold to other parts of a target molecule via amide bond formation, alkylation, or reductive amination. organic-chemistry.org

Bromofuran Moiety: The 5-bromofuran group serves as a versatile precursor for a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of diverse substituents, making it an ideal component for creating libraries of related compounds in medicinal chemistry programs. The furan ring itself can also participate in cycloaddition reactions or can be used as a masked 1,4-dicarbonyl equivalent, further increasing its synthetic potential. youtube.comresearchgate.net

The combination of these two features in a single, readily available molecule makes this compound a powerful tool for synthetic chemists aiming to build complex molecules with novel structures and tailored properties. acs.orga2bchem.com

Conclusion and Future Research Perspectives

Summary of Synthetic Achievements and Methodological Advancements

While direct synthesis of 2-(5-Bromofuran-2-yl)azetidine has not been explicitly detailed in published literature, several advanced synthetic methodologies for the preparation of 2-heteroaryl azetidines can be logically extended to this target. A particularly promising approach is the nickel-catalyzed decarboxylative cross-coupling reaction. researchgate.netthieme-connect.com This method has proven effective for coupling various heteroaryl iodides with N-protected azetidine-2-carboxylic acid derivatives.

A plausible synthetic route to This compound could therefore involve the reaction of a suitably protected azetidine-2-carboxylic acid with 5-bromo-2-iodofuran, a readily available building block. The reaction would likely proceed under mild conditions, employing a nickel catalyst and a suitable ligand, as outlined in the general methodology for other 2-heteroaryl azetidines. researchgate.netthieme-connect.com

| Reactant 1 | Reactant 2 | Key Reagents | Proposed Product | Reference Method |

|---|---|---|---|---|

| N-Protected Azetidine-2-Carboxylic Acid | 5-Bromo-2-iodofuran | NiBr2(dme), dtbbpy, Hantzsch ester, NaHCO3 | N-Protected this compound | researchgate.netthieme-connect.com |

Other general methods for azetidine (B1206935) synthesis, such as intramolecular cyclization of γ-amino alcohols or palladium-catalyzed C-H amination, could also be envisioned. organic-chemistry.org However, these would require the synthesis of more complex precursors containing the bromofuran moiety.

Unaddressed Challenges in Synthesis and Characterization

The synthesis and characterization of This compound are not without potential challenges. The strained nature of the azetidine ring can make its formation and subsequent handling difficult. nih.govbham.ac.uk Ring-opening reactions are a common side reaction in azetidine synthesis and functionalization.

A key challenge in the proposed nickel-catalyzed synthesis would be the potential for competing reactions involving the bromine substituent on the furan (B31954) ring. While the carbon-iodine bond is more reactive towards the nickel catalyst, side reactions at the C-Br bond cannot be entirely ruled out and would need to be carefully controlled through optimization of reaction conditions.

Furthermore, the characterization of the final product would require a comprehensive analytical approach. Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and infrared (IR) spectroscopy would be essential to confirm the structure and purity of the compound. Due to the novelty of the molecule, obtaining single crystals for X-ray diffraction analysis would be highly desirable for unambiguous structural elucidation.

Prospective Avenues for Chemical Diversification and Structural Elucidation

The This compound scaffold offers significant potential for chemical diversification, making it an attractive target for the development of compound libraries for biological screening. The bromine atom on the furan ring serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents at the 5-position of the furan ring, including aryl, heteroaryl, and alkyl groups.

Additionally, the nitrogen atom of the azetidine ring provides another point for diversification. Following a deprotection step, if a protecting group is used during the synthesis, the secondary amine can be functionalized through acylation, alkylation, or sulfonylation reactions. This would enable the synthesis of a diverse array of N-substituted derivatives.

| Reaction Type | Functional Group Targeted | Potential Reagents | Resulting Modification |

|---|---|---|---|

| Suzuki Coupling | C-Br on furan ring | Arylboronic acids, Pd catalyst, base | Introduction of aryl groups |

| Stille Coupling | C-Br on furan ring | Organostannanes, Pd catalyst | Introduction of various organic groups |

| Sonogashira Coupling | C-Br on furan ring | Terminal alkynes, Pd/Cu catalysts, base | Introduction of alkynyl groups |

| N-Acylation | Azetidine nitrogen | Acyl chlorides, anhydrides | Formation of amides |

| N-Alkylation | Azetidine nitrogen | Alkyl halides, reductive amination | Formation of tertiary amines |

Potential for Integration into Novel Chemical Methodologies

The unique combination of a strained azetidine ring and a functionalizable furan moiety in This compound suggests its potential as a building block in the development of novel chemical methodologies. For instance, the furan ring can participate in Diels-Alder reactions, which could be exploited for the construction of more complex polycyclic systems.

Moreover, the azetidine ring itself can undergo ring-expansion reactions to form larger, medicinally relevant heterocycles like pyrrolidines and piperidines. The presence of the bromofuran substituent could influence the regioselectivity and stereoselectivity of such transformations, offering a pathway to novel molecular scaffolds. A review has noted the use of a 2-furyl substituent as a precursor to a carboxylic acid group via oxidative cleavage, highlighting the synthetic utility of furan-substituted azetidines. rsc.org

Q & A

What are the optimal synthetic routes for 2-(5-Bromofuran-2-yl)azetidine, and how do reaction conditions influence stereoselectivity?

Basic Research Question

The synthesis of this compound can leverage iodocyclization of homoallylamines, as demonstrated in azetidine derivative syntheses. Key parameters include temperature control (20–50°C), solvent polarity, and reagent selection. At lower temperatures (20°C), iodocyclization favors azetidine formation, while higher temperatures (50°C) promote thermal isomerization to pyrrolidines via aziridinium intermediates . Catalytic systems (e.g., iodine) and secondary amine additives can stabilize intermediates, enhancing stereoselectivity. For bromofuran incorporation, coupling reactions (e.g., Suzuki or Heck) may integrate the bromofuran moiety post-cyclization .

How can researchers analyze the isomerization pathways between azetidine and pyrrolidine derivatives under varying thermal conditions?

Advanced Research Question

Isomerization mechanisms can be probed via kinetic studies and isotopic labeling. Evidence suggests azetidine-to-pyrrolidine conversion occurs through aziridinium ion intermediates, validated by stereochemical divergence in cis/trans product ratios . Techniques like NMR spectroscopy and mass spectrometry track structural changes, while computational modeling (DFT) identifies transition states. Variable-temperature experiments (20–80°C) coupled with HPLC monitoring quantify activation energy and isomerization rates .

What spectroscopic techniques are recommended for characterizing this compound?

Basic Research Question

Nuclear Magnetic Resonance (NMR): H and C NMR identify substituent positions and ring conformations. For bromine effects, H-H COSY and NOESY resolve coupling patterns and spatial proximity .

Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular formula, while fragmentation patterns elucidate bromofuran-azetidine connectivity .

Infrared (IR) Spectroscopy: Stretching frequencies (C-Br, C-N) validate functional groups .

What in vivo models are effective for preliminary biological screening of azetidine derivatives, and how do results translate to potential therapeutic applications?

Advanced Research Question

Zebrafish embryo assays are cost-effective for high-throughput screening. Morphological phenotypes (e.g., hypopigmentation, reduced circulation) and motility behavior in embryos treated with azetidines correlate with bioactivity . For this compound, dose-response studies (0.1–100 µM) assess developmental toxicity. Follow-up assays in mammalian models (e.g., murine CNS or cancer cell lines) validate targets, leveraging the compound’s lipophilicity from the bromofuran group .

How do substituents on the azetidine ring affect binding affinity to biological targets, and what methodologies assess these interactions?

Advanced Research Question

Substituent effects are studied via structure-activity relationship (SAR) models. Fluorine or methyl groups on the azetidine ring enhance metabolic stability and receptor binding (e.g., acetylcholine receptors) . Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding kinetics. Molecular docking simulations (e.g., AutoDock) predict interactions with enzymatic active sites, validated by mutagenesis studies .

What are the common functionalization strategies for the bromine atom in this compound?

Basic Research Question

The bromine atom enables cross-coupling reactions:

- Suzuki-Miyaura : Palladium catalysts couple with boronic acids to introduce aryl/heteroaryl groups .

- Nucleophilic Aromatic Substitution : Amines or thiols replace bromine under basic conditions (DMF, 80°C) .

- Photoredox Catalysis : Visible-light-mediated C-Br activation for alkylation or carboxylation .

How can contradictory data in reaction yields or biological activities be resolved through mechanistic studies?

Advanced Research Question

Discrepancies arise from subtle changes in reaction conditions (e.g., solvent polarity, trace moisture). Control experiments with deuterated solvents or inert atmospheres isolate variables . For biological assays, batch-to-batch compound purity (HPLC ≥95%) and standardized protocols (e.g., OECD zebrafish guidelines) reduce variability. Meta-analyses of published data identify outliers, while QSAR models reconcile structural variations with activity trends .

What computational methods aid in predicting the reactivity and stability of this compound derivatives?

Advanced Research Question

Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

Molecular Dynamics (MD) Simulations: Assess solvation effects and conformational stability in aqueous/organic phases .

ADMET Prediction Tools (e.g., SwissADME): Estimate pharmacokinetic properties like blood-brain barrier permeability .

How do solvent polarity and catalyst choice influence the outcome of nucleophilic substitution reactions in azetidine derivatives?

Advanced Research Question

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity by stabilizing transition states, favoring SN2 mechanisms. Protic solvents (ethanol) may promote SN1 pathways via carbocation intermediates . Catalysts like CuI or Pd(PPh) accelerate cross-coupling reactions, while phase-transfer catalysts (e.g., TBAB) improve interfacial reactivity in biphasic systems .

What are the key considerations for designing enantioselective syntheses of this compound?

Advanced Research Question

Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) induce enantioselectivity during cyclization . Kinetic resolution via chiral stationary phase HPLC separates enantiomers, while circular dichroism (CD) spectroscopy confirms absolute configuration. Racemization risks are minimized by avoiding high temperatures (>60°C) during purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.